![molecular formula C26H25N8NaO11S2 B1496173 Unii-N99027V28J CAS No. 252188-71-9](/img/structure/B1496173.png)
Unii-N99027V28J
描述
Ceftobiprole Medocaril is a fifth-generation cephalosporin antibiotic . It was discovered by Basilea Pharmaceutica and was developed by Johnson & Johnson Pharmaceutical Research and Development . The drug demonstrates activity against clinically important gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Staphylococcus pneumoniae, and Enterococcus faecalis . The drug also has demonstrated activity against gram-negative bacteria including Citrobacter spp., Escherichia coli, Enterobacter spp., Klebsiella spp., Serratia marcescens, and Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular formula of Ceftobiprole Medocaril is C26H25N8O11S2.Na . The InChIKey, which is a unique identifier for the compound, is MFAWUGGPPMTWPU-LCJFHXTKSA-M .Physical And Chemical Properties Analysis
Ceftobiprole Medocaril is a water-soluble prodrug of ceftobiprole. Its molecular weight is 712.6 g/mol.科学研究应用
Community-Acquired Pneumonia (CAP)
Ceftobiprole medocaril is utilized in the management of adult community-acquired pneumonia (CAP). It is endorsed in Europe at a standard dosage of 500 mg intravenously every 8 hours. The compound’s broad spectrum of activity against CAP pathogens, coupled with a low/medium multi-drug resistance (MDR) risk, makes it a valuable option for treating CAP, especially in frail patients admitted to internal medicine wards .
Hospital-Acquired Pneumonia (HAP)
For non-ventilator-associated hospital-acquired pneumonia (HAP), Ceftobiprole medocaril offers an excellent spectrum of activity. Its safety profile is particularly beneficial for patients at high risk of adverse events from anti-MRSA coverage as oxazolidinones or glycopeptides .
Skin and Soft-Tissue Infections (SSTIs)
Ceftobiprole medocaril is effective in treating skin and soft-tissue infections, including diabetic foot infections. Its efficacy has been evaluated in clinical trials, demonstrating its potential as a treatment for complicated skin infections and skin structure infections .
Bloodstream Infections
The use of Ceftobiprole medocaril for bloodstream infections, including infective endocarditis, is limited but promising. Its extended-spectrum activity, including against Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa, provides theoretical advantages for empirical therapy in bacteremia potentially caused by a broad spectrum of microorganisms .
Staphylococcus aureus Bloodstream Infections (SAB)
The U.S. FDA has approved Ceftobiprole medocaril sodium for the treatment of adults with Staphylococcus aureus bloodstream infections (SAB), including those with right-sided infective endocarditis. Its efficacy was evaluated in a randomized, controlled, double-blind, multinational, multicenter trial, showing a success rate of 69.8% .
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
For acute bacterial skin and skin structure infections (ABSSSI), Ceftobiprole medocaril has been shown to be effective, with a randomized, controlled, double-blind, multinational trial indicating an early clinical response rate of 91.3% .
Community-Acquired Bacterial Pneumonia (CABP) in Pediatric Patients
Ceftobiprole medocaril is also approved for treating community-acquired bacterial pneumonia (CABP) in pediatric patients aged three months to less than 18 years old. This expands its application to a younger demographic, providing a safe and effective treatment option .
Antimicrobial Activity Against Gram-positive and -negative Organisms
In China, Ceftobiprole medocaril has shown potent in vitro activity against clinically significant pathogens, including MRSA, MRCNS, E. faecalis, PRSP, H. influenzae, M. catarrhalis, ESBL-negative Enterobacterales, and even carbapenem-susceptible A. baumannii. This suggests its considerable potential for treating infections caused by these pathogens in healthcare facilities .
未来方向
Ceftobiprole Medocaril has gained regulatory authorization from European states for the treatment of hospital-acquired pneumonia (HAP, excluding ventilator-associated pneumonia, VAP) and community-acquired pneumonia (CAP) . The future of Ceftobiprole Medocaril likely involves further clinical trials and studies to expand its range of approved uses and to continue to assess its efficacy and safety.
属性
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15-;/t13-,16-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWUGGPPMTWPU-LCJFHXTKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N8NaO11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021562 | |
Record name | Ceftobiprole medocaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftobiprole medocaril | |
CAS RN |
252188-71-9 | |
Record name | Ceftobiprole medocaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252188719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftobiprole medocaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-3-[(E)-[(3'R)-1'-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-8-oxo-, sodium salt (1:1), (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTOBIPROLE MEDOCARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99027V28J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。